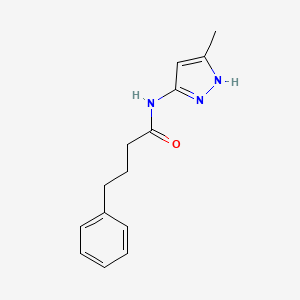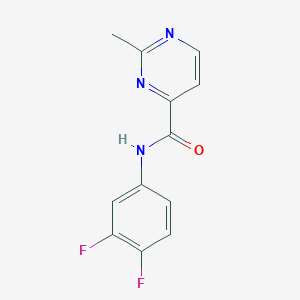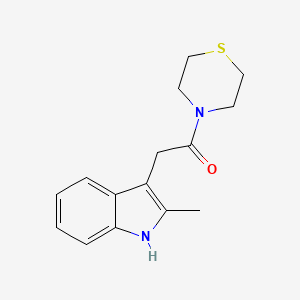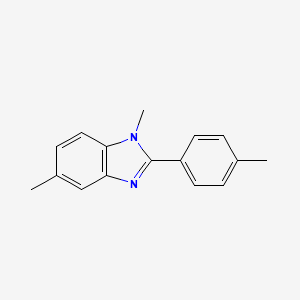
N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide is a chemical compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has shown promising results in various studies regarding its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide involves its interaction with specific proteins and enzymes in the body. Studies have shown that it binds to the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
By inhibiting the activity of COX-2, N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain. It has also been shown to have an effect on the endocannabinoid system, which is involved in pain modulation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide have been studied extensively. Studies have shown that it has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and neuropathic pain.
In addition to its anti-inflammatory and analgesic effects, N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide has also been shown to have antioxidant properties. This makes it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease, which are characterized by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide in lab experiments is its specificity for the COX-2 enzyme. This makes it a useful tool for studying the role of COX-2 in various biological processes.
However, one of the limitations of using N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide in lab experiments is its potential toxicity. Studies have shown that it can have toxic effects on certain cell types, such as liver cells. Therefore, caution should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide. One area of research is the development of more potent and selective COX-2 inhibitors for the treatment of inflammatory and pain conditions.
Another area of research is the investigation of the potential use of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Furthermore, the potential use of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide as a research tool for the study of the endocannabinoid system and its role in pain modulation and inflammation is an area of interest.
In conclusion, N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide is a promising compound that has shown potential in various scientific research applications. Its specific mechanism of action, anti-inflammatory and analgesic effects, and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its future directions in scientific research.
Métodos De Síntesis
The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-bromobutyryl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate product, 1-(5-bromopentanoyl)-3-methyl-1-phenyl-1H-pyrazole-5-amine.
The next step involves the reaction of the intermediate product with methylamine in the presence of a base such as sodium hydroxide. This reaction yields the final product, N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide. The purity of the final product can be determined using techniques such as HPLC or NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide has been studied for its potential use in various scientific research applications. One of the main areas of research has been its potential as a therapeutic agent for various diseases. Studies have shown that N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and neuropathic pain.
In addition to its potential therapeutic use, N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide has also been studied for its potential as a research tool. It has been used in studies to investigate the mechanism of action of various proteins and enzymes, as well as to study the effects of various drugs on biological systems.
Propiedades
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-10-13(17-16-11)15-14(18)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYKEMFLFXHKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
![N-[[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7529955.png)
![1-[(3-Fluorophenyl)methyl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7529959.png)

![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)


![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
